No published research has been identified that explores the biological activity of NSC2881. Scientific databases such as PubChem and SciFinder SciFinder: do not show any associated studies investigating its potential as a drug or therapeutic agent.
NSC2881 is listed on a supplier website for specialty chemicals , suggesting it may be available for research purposes. However, the lack of scientific literature associated with it suggests limited investigation into its potential applications.
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UNC2881 is a selective inhibitor of the Mer receptor tyrosine kinase, which is part of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving aberrant Mer signaling, such as certain cancers and thrombotic conditions. UNC2881 exhibits a high degree of selectivity for Mer over other TAM family members, with a reported selectivity ratio exceeding 55-fold .
The primary chemical reaction of UNC2881 involves its binding to the Mer kinase domain, leading to the inhibition of phosphorylation events that are crucial for downstream signaling pathways. Specifically, UNC2881 inhibits the phosphorylation of Mer in various cellular contexts, including acute lymphoblastic leukemia cells, with an IC50 value around 21.9 nM . This inhibition disrupts normal cellular processes such as proliferation and survival in cancer cells.
UNC2881 has demonstrated significant biological activity in preclinical models. It effectively inhibits platelet aggregation induced by collagen and has been shown to block EGF-mediated stimulation in chimeric receptors that combine elements from both Mer and epidermal growth factor receptor (EGFR) . The compound's ability to inhibit Mer signaling is particularly relevant in the context of pathologies associated with excessive platelet activation and cancer progression.
The synthesis of UNC2881 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to build the final structure. While specific detailed synthetic routes are proprietary or not fully disclosed in the literature, it generally includes:
The potential applications of UNC2881 extend across several fields:
Interaction studies have highlighted UNC2881's specificity for the Mer kinase. It has been shown to inhibit ligand-stimulated activation effectively while sparing other related kinases within the TAM family. This selectivity is crucial for minimizing off-target effects that could lead to adverse outcomes in therapeutic settings .
Several compounds exhibit structural or functional similarities to UNC2881. Below is a comparison highlighting their uniqueness:
Compound Name | Selectivity | Mechanism | Notable Features |
---|---|---|---|
UNC2025 | Moderate | Inhibits Axl | Less selective than UNC2881 but shares some structural features. |
UNC2250 | High | Inhibits Tyro3 | Similar mechanism but targets different receptor within the TAM family. |
MerTK Inhibitor 1 | Low | Non-selective | Broad-spectrum receptor tyrosine kinase inhibitor with less specificity compared to UNC2881. |
UNC2800 | High | Inhibits Mer | Structural analog with similar activity but different side chains affecting potency. |
UNC2881 stands out due to its exceptional selectivity for Mer kinase and its potent biological effects at low concentrations, making it a promising candidate for further development in therapeutic applications against cancers and thrombotic disorders .